molecular formula C8H8BrF5N2O B2644406 4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856032-17-1

4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No. B2644406
CAS RN: 1856032-17-1
M. Wt: 323.061
InChI Key: ARUUSBPEHMXBMG-UHFFFAOYSA-N
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Description

4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BTP-2 and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

BTP-2 acts as a competitive inhibitor of the IP3R by binding to the IP3 binding site. This binding prevents IP3 from binding to the receptor and inhibits the release of calcium from intracellular stores. The inhibition of calcium release by BTP-2 can have a range of effects on cellular physiology, including altering gene expression, modulating cell signaling pathways, and inducing apoptosis.
Biochemical and Physiological Effects
BTP-2 has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on calcium signaling pathways, BTP-2 has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and modulate the immune response. BTP-2 has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BTP-2 is its high potency and selectivity for the IP3R. This makes it a valuable tool for studying the role of calcium signaling pathways in cellular physiology. However, the complex synthesis method and high cost of BTP-2 can make it difficult to obtain in large quantities. Additionally, the potential for off-target effects and toxicity must be carefully evaluated when using BTP-2 in lab experiments.

Future Directions

There are many potential future directions for the study of BTP-2. One area of interest is the development of new IP3R inhibitors with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of BTP-2 and other IP3R inhibitors in the treatment of cancer and neurodegenerative diseases. Finally, the role of calcium signaling pathways in cellular physiology is an active area of research, and BTP-2 is likely to continue to play a valuable role in advancing our understanding of this complex signaling system.
Conclusion
In conclusion, BTP-2 is a complex chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity for the IP3R make it a valuable tool for studying the role of calcium signaling pathways in cellular physiology. However, the complex synthesis method and potential for off-target effects and toxicity must be carefully evaluated when using BTP-2 in lab experiments. There are many potential future directions for the study of BTP-2, and it is likely to continue to play a valuable role in advancing our understanding of cellular physiology and disease.

Synthesis Methods

The synthesis of BTP-2 involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 4-bromo-1H-pyrazole with difluoromethyl ketone to form 4-bromo-1-(difluoromethyl)-1H-pyrazole. This intermediate is then reacted with 3,3,3-trifluoropropyl bromide to form 4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole. The synthesis of BTP-2 is a complex process that requires precise control of reaction conditions and careful purification techniques to obtain a high yield of pure product.

Scientific Research Applications

BTP-2 has been extensively studied for its potential applications in scientific research. One of the primary uses of BTP-2 is as a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). The IP3R is a calcium channel that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the IP3R, BTP-2 can modulate calcium signaling pathways and provide insights into the role of calcium in cellular physiology.

properties

IUPAC Name

4-bromo-1-(difluoromethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF5N2O/c9-5-3-16(7(10)11)15-6(5)4-17-2-1-8(12,13)14/h3,7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUUSBPEHMXBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)COCCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

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